molecular formula C18H20OS B4697373 (Z)-6-methyl-6-phenyl-2-thiophen-2-ylhept-2-en-4-one

(Z)-6-methyl-6-phenyl-2-thiophen-2-ylhept-2-en-4-one

Cat. No.: B4697373
M. Wt: 284.4 g/mol
InChI Key: OXNWDHGRURWTFP-OWBHPGMISA-N
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Description

(Z)-6-methyl-6-phenyl-2-thiophen-2-ylhept-2-en-4-one: is an organic compound characterized by its unique structure, which includes a thiophene ring, a phenyl group, and a heptenone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-6-methyl-6-phenyl-2-thiophen-2-ylhept-2-en-4-one typically involves the following steps:

    Formation of the Heptenone Chain: This can be achieved through aldol condensation reactions, where appropriate aldehydes and ketones are reacted under basic conditions to form the heptenone backbone.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as the coupling partner.

    Addition of the Phenyl Group: The phenyl group can be added through Friedel-Crafts alkylation, where benzene is reacted with the heptenone intermediate in the presence of a Lewis acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group in the heptenone chain can yield the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Friedel-Crafts catalysts like aluminum chloride (AlCl3) are used for electrophilic aromatic substitution.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

    Pharmaceuticals: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Biological Probes: Used in research to study biological pathways and interactions.

Industry:

    Materials Science:

    Agriculture: Explored for use in agrochemicals due to its bioactive properties.

Mechanism of Action

The mechanism of action of (Z)-6-methyl-6-phenyl-2-thiophen-2-ylhept-2-en-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target. For example, its thiophene ring may interact with aromatic residues in proteins, while the carbonyl group can form hydrogen bonds with amino acid side chains.

Comparison with Similar Compounds

    (E)-6-methyl-6-phenyl-2-thiophen-2-ylhept-2-en-4-one: The E-isomer of the compound, differing in the spatial arrangement around the double bond.

    6-methyl-6-phenyl-2-thiophen-2-ylhexan-4-one: A similar compound with a hexanone chain instead of a heptenone chain.

Uniqueness:

    Structural Features: The Z-configuration and the presence of both a thiophene ring and a phenyl group make (Z)-6-methyl-6-phenyl-2-thiophen-2-ylhept-2-en-4-one unique.

    Reactivity: The compound’s specific reactivity patterns, such as its ability to undergo selective oxidation and substitution reactions, distinguish it from similar compounds.

Properties

IUPAC Name

(Z)-6-methyl-6-phenyl-2-thiophen-2-ylhept-2-en-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20OS/c1-14(17-10-7-11-20-17)12-16(19)13-18(2,3)15-8-5-4-6-9-15/h4-12H,13H2,1-3H3/b14-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNWDHGRURWTFP-OWBHPGMISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)CC(C)(C)C1=CC=CC=C1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)CC(C)(C)C1=CC=CC=C1)/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Z)-6-methyl-6-phenyl-2-thiophen-2-ylhept-2-en-4-one
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(Z)-6-methyl-6-phenyl-2-thiophen-2-ylhept-2-en-4-one
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(Z)-6-methyl-6-phenyl-2-thiophen-2-ylhept-2-en-4-one
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(Z)-6-methyl-6-phenyl-2-thiophen-2-ylhept-2-en-4-one
Reactant of Route 5
(Z)-6-methyl-6-phenyl-2-thiophen-2-ylhept-2-en-4-one
Reactant of Route 6
(Z)-6-methyl-6-phenyl-2-thiophen-2-ylhept-2-en-4-one

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